19-Hydroxyandrost-4-ene-3,17-dione

Übersicht

Beschreibung

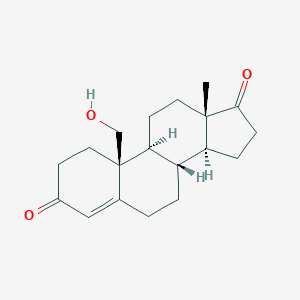

19-Hydroxyandrost-4-ene-3,17-dione is a steroidal compound with the molecular formula C19H26O3. It is a derivative of androst-4-ene-3,17-dione, featuring a hydroxyl group at the 19th carbon position. This compound is significant in the field of steroid chemistry and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

19-Hydroxyandrost-4-ene-3,17-dione can be synthesized through the biotransformation of phytosterols using specific strains of Mycobacterium. The process involves the microbial conversion of phytosterols to 4-androstene-3,17-dione, followed by hydroxylation at the 19th position . The reaction conditions typically include the use of mineral acids in organic solvents for dehydration and isomerization processes .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered Mycobacterium strains. These strains are optimized for high yield and efficiency in converting phytosterols to the desired product. The fermentation process is followed by purification steps to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions

19-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 19-oxo derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The hydroxyl group at the 19th position can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include mineral acids, organic solvents, and specific enzymes for biotransformation. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include 19-oxo derivatives, reduced forms with hydroxyl groups at different positions, and substituted derivatives with various functional groups .

Wissenschaftliche Forschungsanwendungen

Biochemical Role and Mechanism of Action

19-Hydroxyandrost-4-ene-3,17-dione plays a significant role in the biosynthesis of estrogens. It is known to act as a substrate for aromatase, an enzyme that converts androgens into estrogens. Kinetic studies have demonstrated that this compound influences estrogen synthesis pathways, which are critical for understanding hormonal balance in both males and females .

Endocrinology Studies

Research has indicated that this compound is involved in the regulation of steroid hormones. Its role as a precursor in the synthesis of other steroids makes it vital for understanding conditions such as hypogonadism and adrenal insufficiency. Studies have shown that alterations in its levels can affect testosterone and estrogen production, leading to reproductive health issues .

Clinical Implications

In clinical settings, the measurement of this compound levels can be useful for diagnosing certain endocrine disorders. For instance, abnormal levels may indicate adrenal tumors or congenital adrenal hyperplasia .

Anabolic Steroid Research

Due to its anabolic properties, this compound is studied for its potential use in performance enhancement and muscle growth. It has been investigated as a safer alternative to more potent anabolic steroids, aiming to reduce side effects while promoting muscle anabolism .

Drug Development

The compound is also being explored for its therapeutic potential in treating conditions like osteoporosis and muscle wasting diseases. Its ability to modulate hormonal levels makes it a candidate for developing drugs aimed at enhancing muscle mass and bone density .

Estrogen Synthesis Case Study

A study focused on the role of this compound in estrogen biosynthesis highlighted its kinetic behavior when interacting with aromatase enzymes. This research provided insights into how variations in this compound affect estrogen levels and could lead to new therapeutic strategies for hormone-related disorders .

Anabolic Effects Case Study

Another case study evaluated the anabolic effects of this compound in athletes. The findings suggested that while it promoted muscle growth without significant side effects compared to traditional anabolic steroids, further research is needed to fully understand its efficacy and safety profile .

Market Analysis

The global market for this compound is expanding due to increasing interest in its applications across various sectors including pharmaceuticals and sports nutrition. Current trends indicate a growing demand for safer anabolic agents and hormone regulators .

| Application Area | Description | Current Trends |

|---|---|---|

| Biochemical Research | Investigating its role in estrogen synthesis | Increased focus on hormonal balance |

| Endocrinology | Diagnostic tool for endocrine disorders | Rising prevalence of hormonal imbalances |

| Pharmacology | Potential use as an anabolic agent | Demand for safer alternatives to traditional steroids |

| Drug Development | Targeting muscle wasting diseases and osteoporosis | Growth in therapeutic applications |

Wirkmechanismus

The mechanism of action of 19-Hydroxyandrost-4-ene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It acts as a precursor in the biosynthesis of steroid hormones and exerts its effects through the modulation of steroidogenic pathways. The compound targets enzymes involved in steroid metabolism, influencing the production and activity of various steroid hormones .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Androstene-3,17-dione: A precursor in the biosynthesis of androgens and estrogens.

9α-Hydroxyandrost-4-ene-3,17-dione: An intermediate in the synthesis of glucocorticoids.

1,4-Androstadiene-3,17-dione: Used in the synthesis of anabolic steroids.

Uniqueness

19-Hydroxyandrost-4-ene-3,17-dione is unique due to its hydroxyl group at the 19th position, which imparts distinct chemical and biological properties. This modification enhances its utility in the synthesis of specific steroidal drugs and its role in steroid metabolism research .

Biologische Aktivität

19-Hydroxyandrost-4-ene-3,17-dione (19-OH AD) is a significant metabolite of testosterone that has garnered attention for its biological activities, particularly in the context of prostate cancer. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and implications for therapeutic applications.

19-OH AD is synthesized primarily through the aromatization of androgens such as testosterone and androstenedione by the enzyme aromatase (CYP19A1). This enzymatic reaction transforms these androgens into estrogens, with 19-OH AD being a notable product within this metabolic pathway . The compound exhibits structural similarities to other steroid hormones, which underlines its potential biological relevance.

Olfactory Receptor Activation

Recent studies have identified 19-OH AD as an agonist for the olfactory receptor OR51E2 (also known as PSGR), which is highly expressed in prostate cancer cells. Activation of this receptor by 19-OH AD leads to several downstream effects:

- Decreased Anabolic Signals : The activation reduces intracellular anabolic signaling pathways, which are crucial for cell growth and proliferation .

- Cell Cycle Arrest : Treatment with 19-OH AD has been shown to induce cell cycle arrest in prostate cancer cell lines, suggesting a potential role in inhibiting tumor growth .

- Neuroendocrine Differentiation : The compound promotes neuroendocrine trans-differentiation in prostate cancer cells, indicated by increased expression of neuronal markers such as neuron-specific enolase (NSE) .

Metabolomic Effects

The metabolomic profile of prostate cancer cells treated with 19-OH AD reveals significant alterations. Notably, there is an increase in certain metabolites associated with non-proliferative phenotypes. For instance, studies have shown changes in levels of docosanoic and decanoic acids, as well as increased asparagine concentrations . These findings suggest that 19-OH AD not only influences cellular signaling but also alters metabolic pathways critical for cancer cell survival.

In Vitro Studies

In vitro experiments using LNCaP prostate cancer cells demonstrated that stimulation with 250 µM AFMK (an agonist that induces endogenous production of 19-OH AD) resulted in measurable increases in 19-OH AD levels. Specifically, concentrations reached up to 0.83 ng/mL in phenol-free media compared to 0.27 ng/mL in regular media . This highlights the importance of environmental conditions on metabolite production.

Table 1: Effects of 19-OH AD on Prostate Cancer Cells

| Parameter | Control (RPMI) | 100 nM 19-OH AD | Change (%) |

|---|---|---|---|

| Cell Viability (%) | 100 | 65 | -35 |

| Cell Cycle Arrest (%) | N/A | 40 | N/A |

| NSE Expression (Relative Units) | Baseline | Increased | Significant Increase |

Animal Models

In animal studies, overexpression of OR51E2 was linked to accelerated prostate cancer development. This suggests that targeting the receptor or manipulating levels of endogenous ligands like 19-OH AD could offer new therapeutic avenues .

Conclusion and Future Directions

The biological activity of this compound underscores its potential role as a therapeutic target in prostate cancer treatment. Its ability to activate specific receptors and alter cellular metabolism presents opportunities for developing novel strategies aimed at inhibiting tumor progression. Further research is warranted to explore its efficacy in clinical settings and to understand the full spectrum of its biological effects.

Eigenschaften

IUPAC Name |

(8R,9S,10S,13S,14S)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUHPTGEXRHMQQ-BGJMDTOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199007, DTXSID90862078 | |

| Record name | 19-Hydroxy-4-androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 19-Hydroxyandrost-4-ene-3,17-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

510-64-5, 61342-08-3 | |

| Record name | 19-Hydroxyandrostenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Hydroxy-4-androstene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 510-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19-Hydroxy-4-androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-hydroxyandrost-4-ene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 19-HYDROXYANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A546CQ0584 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 19-Hydroxyandrost-4-ene-3,17-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.